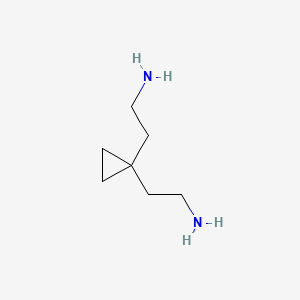
2,2'-(Cyclopropane-1,1-diyl)diethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclopropane-1,1-diyl)diethanamine is an organic compound with the molecular formula C7H16N2 It features a cyclopropane ring bonded to two ethanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine typically involves the reaction of cyclopropane derivatives with ethanamine. One common method involves the use of cyclopropane-1,1-dicarboxylic acid as a starting material, which is then converted to the corresponding diester. This diester undergoes reduction to yield the desired diethanamine compound .
Industrial Production Methods
Industrial production of 2,2’-(Cyclopropane-1,1-diyl)diethanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Cyclopropane-1,1-diyl)diethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2,2’-(Cyclopropane-1,1-diyl)diethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,2’-(Cyclopropane-1,1-diyl)diethanamine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially altering their activity. The ethanamine groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A precursor in the synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine.
Cyclopropane-1,1-diyl diacetate: Another derivative of cyclopropane with different functional groups.
Uniqueness
2,2’-(Cyclopropane-1,1-diyl)diethanamine is unique due to its combination of a cyclopropane ring and ethanamine groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
2-[1-(2-aminoethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-3-7(1-2-7)4-6-9/h1-6,8-9H2 |
Clé InChI |
VTJCVXSDZPOAPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


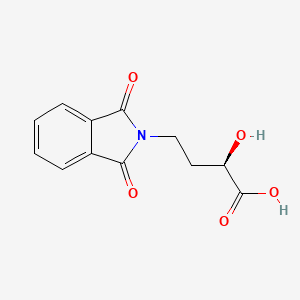
![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
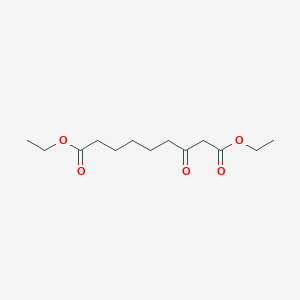
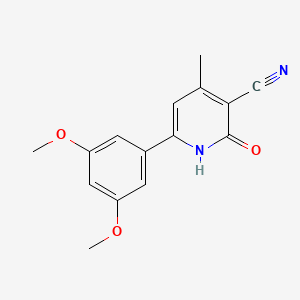
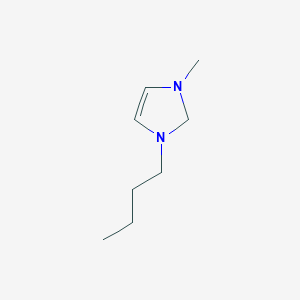
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
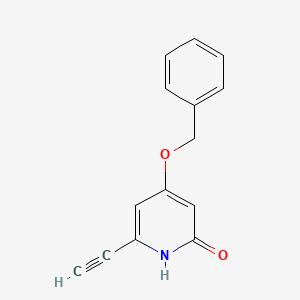


![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
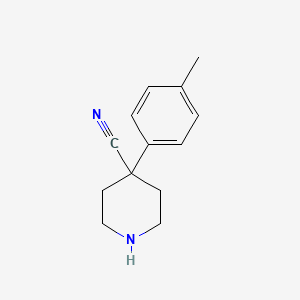
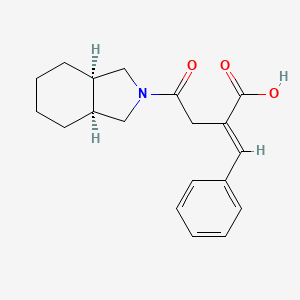

![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
